N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide
Description
This compound features a Z-configured enone backbone with a tert-butylamino group, a 5-(4-chlorophenyl)furan-2-yl substituent, and a 4-chlorobenzamide moiety. Such structural attributes are common in cytotoxic agents targeting enzyme active sites or DNA interactions .
Properties
Molecular Formula |
C24H22Cl2N2O3 |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
N-[(Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C24H22Cl2N2O3/c1-24(2,3)28-23(30)20(27-22(29)16-6-10-18(26)11-7-16)14-19-12-13-21(31-19)15-4-8-17(25)9-5-15/h4-14H,1-3H3,(H,27,29)(H,28,30)/b20-14- |
InChI Key |
ZTADPNDVYTYYLH-ZHZULCJRSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl groups: This step often involves electrophilic aromatic substitution reactions.
Formation of the enone moiety: This can be achieved through aldol condensation reactions.
Attachment of the tert-butylamino group: This step typically involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., chloro, cyano) increase polarity and may enhance binding to polar enzyme pockets, whereas electron-donating groups (e.g., methoxy, dimethylamino) improve solubility .
- The tert-butyl group in the target compound likely reduces solubility compared to methoxy-substituted analogues but improves metabolic stability .
2.2. Heterocyclic Variants
Compounds with heterocyclic replacements for the furan or benzamide moieties:
Key Observations :
- Thiazole-containing compounds (e.g., 3b , 3c ) exhibit higher melting points (215–224°C) than furan-based analogues, likely due to increased rigidity and intermolecular interactions .
2.3. Substituent-Driven Property Variations
- Chlorophenyl vs. Methoxyphenyl :
- tert-Butylamino vs. Arylhydrazine: Hydrazine-containing compounds (e.g., 4a,b, ) exhibit lower melting points (228–237°C) than the tert-butyl-substituted target compound, suggesting reduced crystallinity due to flexible hydrazine linkages .
Biological Activity
N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide, often referred to as compound 1 , is a synthetic derivative that exhibits significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The chemical formula of compound 1 is , with a molecular weight of approximately 458.35 g/mol. The structure includes a furan ring, which is known for its diverse biological activities, and a chlorobenzamide moiety, enhancing its pharmacological profile.
Anticancer Activity
Research indicates that compound 1 exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.
Key Findings:
- IC50 Values : Compound 1 showed an IC50 value of 0.15 µg/mL against HeLa cells, indicating strong cytotoxicity.
- Mechanism : The compound induces apoptosis via mitochondrial pathways, potentially disrupting mitochondrial membrane integrity and activating caspases .
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial effects. Studies reveal that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC against Escherichia coli was determined to be 64 µg/mL, showcasing its potential as an antibacterial agent .
- Comparative Efficacy : In head-to-head comparisons, compound 1 outperformed traditional antibiotics like streptomycin and tetracycline against certain bacterial strains .
Study 1: Anticancer Efficacy
In a controlled study involving human cervical cancer cells, compound 1 was administered in varying concentrations. Results indicated a dose-dependent response with significant reductions in cell viability at concentrations above the IC50 threshold. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls.
Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using standard protocols (e.g., agar diffusion method). Compound 1 was tested against a panel of bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, and Listeria monocytogenes. The results highlighted its effectiveness particularly against S. aureus, with an MIC lower than that of conventional treatments.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
